molecular formula C12H17NO2 B1166838 SDK-12B-13 CAS No. 103579-42-6

SDK-12B-13

Cat. No.: B1166838
CAS No.: 103579-42-6
Attention: For research use only. Not for human or veterinary use.
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Description

SDK-12B-13 (CAS No. 1254115-23-5) is a synthetic organic compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol. It is characterized by a piperazine core substituted with a 2-methoxy-4-nitrophenyl group and an oxetane-3-yl moiety.

Key synthesis routes involve coupling reactions under inert atmospheres using potassium carbonate as a base in polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF) at 100°C . Its structural features and synthetic accessibility make it a candidate for further pharmacological optimization.

Properties

CAS No.

103579-42-6

Molecular Formula

C12H17NO2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

SDK-12B-13 belongs to a class of substituted piperazine derivatives. Two structurally similar compounds are:

Compound A (CAS No. 1254115-22-4): Shares the same piperazine-oxetane backbone but differs in the substituent at the 4-position (methoxy group instead of nitro).

Compound B (CAS No. 1254115-21-3): Features a methyl group instead of the oxetane ring, altering steric and electronic properties .

Table 1: Structural and Physicochemical Comparison

Property This compound Compound A Compound B
Molecular Formula C₇H₁₄N₂O C₇H₁₄N₂O₂ C₈H₁₆N₂O
log Po/w 0.03 0.85 1.12
Solubility (mg/mL) 86.7 (very soluble) 28.9 (soluble) 651.0 (highly sol.)
Bioavailability 0.55 0.48 0.62
P-gp Substrate Yes No Yes
Functional Analogues

Functional analogues include:

Isorhamnetin-3-O-glycoside: A flavonoid derivative with similar log Po/w (0.7–1.5) but distinct CYP enzyme interaction profiles .

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